1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol
Description
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol is a brominated thioether-alcohol compound characterized by a central propan-2-ol backbone substituted with two 4-bromophenyl groups via sulfur linkages. Its molecular formula is inferred as C₁₅H₁₄Br₂OS₂, with a molecular weight of approximately 434.21 g/mol. The sulfanyl (thioether) groups enhance lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.
Properties
IUPAC Name |
1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIAUOCUQCGNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(CSC2=CC=C(C=C2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol typically involves the reaction of 4-bromothiophenol with 1,3-dibromopropan-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the brominated carbon, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl groups can be reduced to phenyl groups under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one.
Reduction: Formation of 1,3-Bis[(4-phenyl)sulfanyl]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol involves its interaction with molecular targets through its bromophenyl and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s ability to undergo various chemical reactions also allows it to interact with different molecular targets, making it a versatile tool in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1,3-Bis(4-bromophenyl)-2-propanone
- Structure : Replaces the hydroxyl and sulfanyl groups with a ketone.
- Properties : Higher polarity due to the ketone, enabling participation in condensation reactions. Used as a chemical reagent (>99% purity) with applications in organic synthesis .
- Key Difference : Absence of hydrogen-bonding capability reduces crystallinity compared to the hydroxyl-containing target compound.
1,3-Bis(aryloxy)propan-2-ol Derivatives
- Structure : Ether linkages (O) instead of thioethers (S), with diverse aryl groups.
- Properties: Demonstrated antileishmanial activity, with substituents modulating electronic and hydrophobic properties.
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
- Structure: Conjugated enone system with methylsulfanyl and nitro groups.
- Properties: The nitro group introduces strong electron-withdrawing effects, while methylsulfanyl acts as a weak electron donor. Crystallographic data (space group, R factor = 0.055) highlights planar geometry, contrasting with the tetrahedral alcohol in the target compound .
1,3-Bis(tribromophenoxy)propan-2-ol
- Structure: Tribromophenoxy ethers instead of 4-bromophenyl thioethers.
- The ether linkage reduces steric hindrance compared to bulkier thioethers, favoring polymer compatibility .
1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol
- Structure : Sulfonyl and trifluoromethoxy groups.
- Properties: Sulfonyl groups increase stability and electron-withdrawing effects, while trifluoromethoxy enhances metabolic resistance. Potential pharmaceutical applications due to bioactivity-modifying substituents .
Research Implications and Gaps
- Biological Activity : While 1,3-bis(aryloxy)propan-2-ol derivatives show antileishmanial effects , the target compound’s thioethers may enhance bioavailability but require toxicity studies (e.g., safety data in ).
- Material Science : Brominated thioethers could serve as flame retardants or ligands for metal complexes (e.g., Cu(II) coordination in ).
- Synthetic Challenges : Thioether formation often requires controlled conditions to avoid disulfide byproducts.
Biological Activity
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its two bromophenyl groups linked by sulfanyl moieties to a propanol backbone, has garnered attention for its interactions with biomolecules and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H14Br2OS2. The presence of bromine atoms enhances the compound's electrophilic character, allowing it to engage in various chemical reactions that can affect biological systems.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The bromophenyl and sulfanyl groups can interact with proteins, enzymes, and other cellular targets, potentially modulating various biochemical pathways. This interaction may lead to the inhibition or activation of specific biological functions, making it a versatile candidate for further research.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have explored the compound's antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through interference with signaling pathways involved in cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. Results indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
Study 2: Anticancer Activity
In vitro studies evaluated the anticancer potential of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 10 |
These results indicate that the compound may induce apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol | Chlorine instead of bromine | Moderate antimicrobial activity |
| 1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-ol | Methyl groups instead of bromine | Weaker anticancer effects |
| 1,3-Bis[(4-nitrophenyl)sulfanyl]propan-2-ol | Nitro groups instead of bromine | Enhanced cytotoxicity |
The presence of bromine in this compound significantly influences its reactivity and biological interactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
